Cutamesine C-11

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

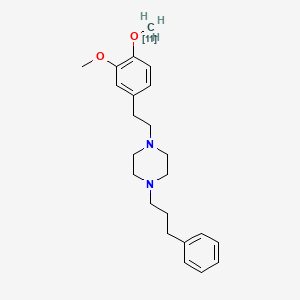

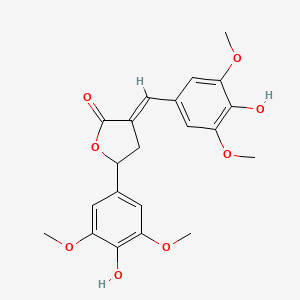

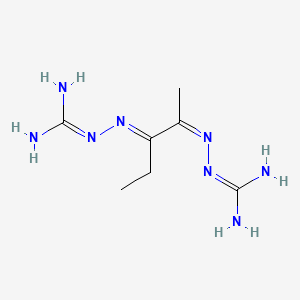

Cutamesine C-11, also known as this compound, is a chemical compound with the molecular formula C23H32N2O2 and a molecular weight of 367.5131 g/mol . It is a radiolabeled version of SA-4503, a sigma-1 receptor agonist. Sigma-1 receptors are involved in various cellular processes, including modulation of ion channels, neurotransmitter release, and neuroprotection .

Vorbereitungsmethoden

The synthesis of Cutamesine C-11 involves the incorporation of a radioactive isotope, typically carbon-11, into the molecular structure of SA-4503. The synthetic route generally includes the following steps:

Synthesis of the precursor molecule: The precursor molecule, SA-4503, is synthesized through a series of organic reactions involving the formation of the piperazine ring and the attachment of the phenyl and methoxy groups.

Radiolabeling: The precursor is then subjected to radiolabeling with carbon-11, a positron-emitting isotope.

Analyse Chemischer Reaktionen

Cutamesine C-11 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides, which may alter its biological activity.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially affecting its interaction with sigma-1 receptors.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Cutamesine C-11 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: It is used as a radiolabeled tracer in positron emission tomography (PET) imaging studies to investigate the distribution and density of sigma-1 receptors in various tissues.

Biology: The compound helps in studying the role of sigma-1 receptors in cellular processes, including neuroprotection, modulation of ion channels, and neurotransmitter release.

Medicine: this compound is used in preclinical and clinical research to explore the potential therapeutic applications of sigma-1 receptor agonists in treating neurodegenerative diseases, psychiatric disorders, and pain management.

Wirkmechanismus

Cutamesine C-11 exerts its effects by binding to sigma-1 receptors, which are located in the endoplasmic reticulum membrane. Upon binding, the compound modulates the activity of various ion channels, including calcium and potassium channels, and influences the release of neurotransmitters such as dopamine, serotonin, and glutamate. This modulation leads to neuroprotective effects, reduction of oxidative stress, and regulation of cellular homeostasis .

Vergleich Mit ähnlichen Verbindungen

Cutamesine C-11 is unique due to its radiolabeled nature, which allows for non-invasive imaging studies using PET. Similar compounds include:

SA-4503: The non-radiolabeled version of this compound, which also acts as a sigma-1 receptor agonist.

PRE-084: Another sigma-1 receptor agonist with similar pharmacological properties but different chemical structure.

BD1063: A sigma-1 receptor antagonist used in research to study the effects of sigma-1 receptor inhibition.

This compound stands out due to its application in imaging studies, providing valuable insights into the distribution and function of sigma-1 receptors in vivo.

Eigenschaften

Molekularformel |

C23H32N2O2 |

|---|---|

Molekulargewicht |

367.5 g/mol |

IUPAC-Name |

1-[2-(3-methoxy-4-(111C)methoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine |

InChI |

InChI=1S/C23H32N2O2/c1-26-22-11-10-21(19-23(22)27-2)12-14-25-17-15-24(16-18-25)13-6-9-20-7-4-3-5-8-20/h3-5,7-8,10-11,19H,6,9,12-18H2,1-2H3/i1-1 |

InChI-Schlüssel |

UVSWWUWQVAQPJR-BJUDXGSMSA-N |

Isomerische SMILES |

COC1=C(C=CC(=C1)CCN2CCN(CC2)CCCC3=CC=CC=C3)O[11CH3] |

Kanonische SMILES |

COC1=C(C=C(C=C1)CCN2CCN(CC2)CCCC3=CC=CC=C3)OC |

Synonyme |

(11C)SA4503 1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride cutamesine SA 4503 SA-4503 SA4503 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-Amino-1-oxopropan-2-yl)thio]-3-butyl-4-oxo-7-quinazolinecarboxylic acid methyl ester](/img/structure/B1244577.png)

![[3-Methyl-5-(4,5,7-trifluoro-benzothiazol-2-ylmethyl)-phenyl]-acetic acid](/img/structure/B1244584.png)

![N2-[(1S,2R)-2-aminocyclohexyl]-N6-(3-chlorophenyl)-9-ethylpurine-2,6-diamine](/img/structure/B1244585.png)